
6,13-ビス(4-ビフェニリル)ペンタセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene . Pentacene derivatives have been the focus of intensive research due to their excellent carrier transport properties . They offer potential applications in organic light-emitting diodes (OLED), organic photovoltaic cells (OPVCs), chemical sensors, and organic thin-film transistors (OTFTs) .
Synthesis Analysis
The synthesis of pentacene derivatives involves the use of 6,13-Pentacenequinone and organolithium in the preparation of 6,13-dihydropentacene at 0 °C . The pentacene derivatives are then synthesized with SnCl2/HCl as a reducing agent to reduce 6,13-dihydropentacene at room temperature .Molecular Structure Analysis
The molecular structure of pentacene derivatives is characterized using NMR . The molecular packing of organic semiconductors plays a crucial role in charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pentacene derivatives are characterized using FT-IR and NMR spectroscopy and elemental analysis . The reaction steps yield products whose structures can be identified via these methods .Physical And Chemical Properties Analysis
Pentacene derivatives are soluble in organic solvents like chloroform, dichloromethane, THF, and toluene . They exhibit a charge transport mobility of 10-4 cm2V-1s-1, and the on/off current ratio is 102 . They are also 2.5 times more stable under oxidation in a solution compared with pentacene .科学的研究の応用
有機電界効果トランジスタ (OFET)
ペンタセン誘導体は、その高い電荷移動度により注目を集めており、OFET の有望な材料となっています。しかし、ペンタセンは一般的な有機溶媒への溶解性が低いため、スピンコーティングなどの溶液ベースプロセスでの使用が妨げられています。研究者らは、6,13 位に置換基を導入することで、溶解性と安定性を向上させてきました。特に、6,13-ビス(4-ビフェニリル)ペンタセン (BPEP) は合成され、スピンコーティングを用いて OFET デバイスに用いられています。 これらのデバイスは、-10 V のしきい値電圧 (Vth) で 0.07 cm²/V·s の移動度と 10² の ION/IOFF 比を示します .
感光性薄膜半導体
6,13-ビス(4-プロピルフェニル)ペンタセンは、別の誘導体であり、最大 10⁷ の感光性を示しています。この特性により、有機薄膜トランジスタ (OTFT) に適しています。 研究者らは、照射下での光強度依存性を研究し、オプトエレクトロニクス用途の可能性を示しています .
フレキシブル電子デバイス用材料
有機半導体として、ペンタセン誘導体は次世代のフレキシブル電子製品において重要な役割を果たします。これらには、フレキシブルセンサー、電子ペーパー、RFID タグが含まれます。 研究者らは、誘導体の構造を調整することで、加工の容易さ、電子特性、環境安定性のバランスを目指しています .
有機光起電力 (OPV) における電荷輸送材料
ペンタセン誘導体は、OPV における電荷輸送材料として研究されてきました。効率的な電荷分離と輸送を促進する能力は、OPV の性能向上に不可欠です。 6,13-ビス(4-ビフェニリル)ペンタセン自体は、この文脈では最も広く研究されているとは限りませんが、関連する誘導体がこの分野に貢献しています .
光検出器と光感応デバイス
ペンタセン誘導体は、π 電子系が広く非局在化しているため、可視光領域に強い吸収を示します。研究者らは、これらの物質を光検出器や光感応デバイスとしての可能性を調査してきました。 6,13-ビス(4-ビフェニリル)ペンタセンに関する具体的な研究は限られていますが、その構造的特徴はこの分野における関連性を示唆しています .
有機発光ダイオード (OLED) 用材料
ペンタセン自体は不安定であるため、OLED では一般的に使用されていませんが、溶解性と安定性が向上した誘導体が研究されてきました。これらの材料は、効率的な有機エレクトロルミネッセンスデバイスの開発に貢献しています。 6,13-ビス(4-ビフェニリル)ペンタセンはあまり研究されていませんが、このより広い文脈に合致しています .
作用機序
Target of Action
6,13-Bis(4-biphenylyl)pentacene, also known as 6,13-di-biphenyl-4-yl-pentacene, is primarily used in the field of organic semiconductors . Its primary targets are organic field-effect transistors (OFETs), where it plays a crucial role in charge transport .
Mode of Action
The compound interacts with its targets (OFETs) by facilitating charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene, making it possible to use the derivatives in spin coating of OFETs .
Biochemical Pathways
The compound’s interaction with its targets results in changes in the electronic properties of the OFETs, affecting their performance .
Pharmacokinetics
Its solubility in organic solvents like chloroform, dichloromethane, thf, and toluene is noteworthy .
Result of Action
The result of the compound’s action is the improved performance of OFETs. Specifically, the compound has been shown to increase the charge transport mobility and the on/off current ratio in OFETs . Moreover, the compound is more stable under oxidation compared to pentacene .
Action Environment
The action, efficacy, and stability of 6,13-Bis(4-biphenylyl)pentacene are influenced by environmental factors such as the type of solvent used and the temperature . For instance, the compound’s solubility varies with different solvents, which can impact its performance in OFETs . Additionally, the compound’s stability can be affected by exposure to light and oxygen .
Safety and Hazards
将来の方向性
Pentacene derivatives show promise in the field of organic electronics . They can be integrated into sensor systems that can effectively detect harmful gases . Their high reactivity to even low ammonia gas concentrations makes them suitable for use in gas sensors . It is expected that these organic FET-based gas sensors will be important in the future display industry .
生化学分析
Biochemical Properties
6,13-Bis(4-biphenylyl)pentacene plays a crucial role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein complexes. For instance, 6,13-Bis(4-biphenylyl)pentacene has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of 6,13-Bis(4-biphenylyl)pentacene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6,13-Bis(4-biphenylyl)pentacene has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6,13-Bis(4-biphenylyl)pentacene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,13-Bis(4-biphenylyl)pentacene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Studies have shown that the degradation products of 6,13-Bis(4-biphenylyl)pentacene can have different biological activities compared to the parent compound. Long-term exposure to 6,13-Bis(4-biphenylyl)pentacene in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6,13-Bis(4-biphenylyl)pentacene vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as promoting cell survival and proliferation. At high doses, 6,13-Bis(4-biphenylyl)pentacene can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the biological response to 6,13-Bis(4-biphenylyl)pentacene changes dramatically at specific concentration ranges .
Metabolic Pathways
6,13-Bis(4-biphenylyl)pentacene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of 6,13-Bis(4-biphenylyl)pentacene are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 6,13-Bis(4-biphenylyl)pentacene is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The localization and accumulation of 6,13-Bis(4-biphenylyl)pentacene can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 6,13-Bis(4-biphenylyl)pentacene is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .
特性
IUPAC Name |
6,13-bis(4-phenylphenyl)pentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCFCMBWVLRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


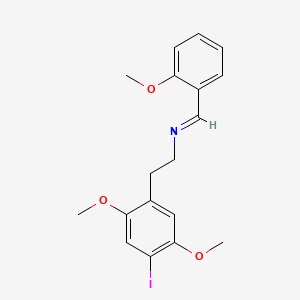
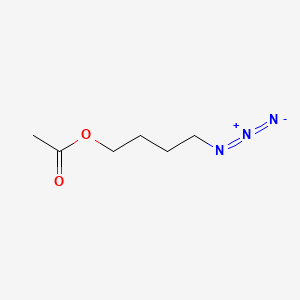
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
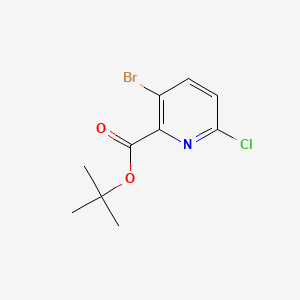
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
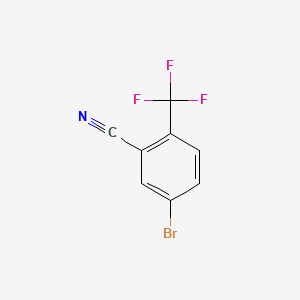

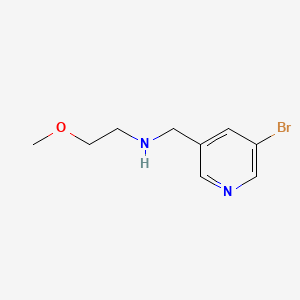
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

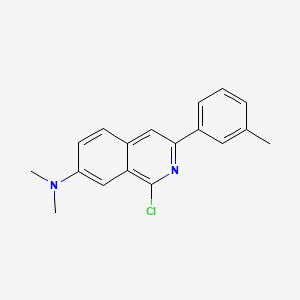
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
